Ethyl 3-chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
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Overview
Description
Ethyl 3-chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate is a heterocyclic compound that features a pyrazolo-oxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-chloro-2-oxo-2H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate with suitable nucleophiles under reflux conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce oxo derivatives.
Scientific Research Applications
Ethyl 3-chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include signal transduction cascades or metabolic processes that are crucial for cellular function.
Comparison with Similar Compounds
Ethyl 3-chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate can be compared with other similar compounds such as:
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5H-Pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid derivatives: These compounds have different substituents that can alter their chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-2-14-9(13)7-6(10)8-12(11-7)4-3-5-15-8/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXREGKXCXILLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCCOC2=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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